molecular formula C10H10N2O3 B14004194 2-Isopropoxy-5-nitrobenzonitrile

2-Isopropoxy-5-nitrobenzonitrile

Katalognummer: B14004194
Molekulargewicht: 206.20 g/mol
InChI-Schlüssel: BUQPPZGVZHOVMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Isopropoxy-5-nitrobenzonitrile is an organic compound with the molecular formula C10H10N2O3 and a molecular weight of 206.2 g/mol . It is characterized by the presence of an isopropoxy group and a nitro group attached to a benzonitrile core. This compound is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-5-nitrobenzonitrile typically involves nitration and etherification reactions. One common method involves the nitration of 2-isopropoxybenzonitrile using a nitrating agent such as nitric acid in the presence of sulfuric acid . The reaction conditions usually require controlled temperatures to ensure the selective nitration of the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow nitration processes, which offer better control over reaction conditions and improved safety . These methods are scalable and can produce the compound in larger quantities suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Isopropoxy-5-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogenation using Raney nickel or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Reduction: 2-Isopropoxy-5-aminobenzonitrile.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Isopropoxy-5-nitrobenzonitrile is used in scientific research for various applications:

Wirkmechanismus

The mechanism of action of 2-Isopropoxy-5-nitrobenzonitrile involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules . The isopropoxy group can also participate in various chemical reactions, contributing to the compound’s overall reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Isopropoxybenzonitrile: Lacks the nitro group, making it less reactive in reduction reactions.

    5-Nitrobenzonitrile: Lacks the isopropoxy group, affecting its solubility and reactivity in substitution reactions.

Uniqueness

2-Isopropoxy-5-nitrobenzonitrile is unique due to the presence of both the isopropoxy and nitro groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various chemical and biological research fields.

Eigenschaften

Molekularformel

C10H10N2O3

Molekulargewicht

206.20 g/mol

IUPAC-Name

5-nitro-2-propan-2-yloxybenzonitrile

InChI

InChI=1S/C10H10N2O3/c1-7(2)15-10-4-3-9(12(13)14)5-8(10)6-11/h3-5,7H,1-2H3

InChI-Schlüssel

BUQPPZGVZHOVMA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.